Journal Name:High Performance Polymers
Journal ISSN:0954-0083
IF:1.73
Journal Website:http://www.uk.sagepub.com/journals/Journal201635?siteId=sage-uk&prodTypes=any&q=High+Performance+Polymer&fs=1
Year of Origin:1989
Publisher:SAGE Publications Ltd
Number of Articles Per Year:130
Publishing Cycle:Bimonthly
OA or Not:Not
Effect of infrared heating on the nutritional properties of yellow pea and green lentil flours
High Performance Polymers ( IF 1.73 ) Pub Date: 2023-02-03 , DOI: 10.1002/cche.10653
To enhance the utilization of pulse ingredients, greater knowledge of the effect of infrared (IR) processing on protein and starch nutrition is needed. The current study investigated the use of tempering (20% vs. 30% moisture) with IR heating (120°C vs. 140°C) to improve the nutritional value of two commercially important pulses: green lentils and yellow peas.
Detail
Changes in the quality and protein structure of steamed bread under different quick-frozen temperatures
High Performance Polymers ( IF 1.73 ) Pub Date: 2023-05-31 , DOI: 10.1002/cche.10689
The quick-frozen temperature may affect the quality of frozen food. The aim of this research was to investigate the effects of different quick-frozen temperatures on the quality and protein structure of steamed bread.
Detail
Novel biotechnological approaches to improving aromas and flavors of legume-derived food products
High Performance Polymers ( IF 1.73 ) Pub Date: 2022-12-23 , DOI: 10.1002/cche.10641
Beany flavor and aroma pertaining to legumes and legume-derived food products are among the reasons for their limited acceptance by Western consumers. Fermentation has been used for improving qualities of various food sources in traditional cuisines across the globe for millennia. This review is dedicated to novel ideas regarding the improvement of flavor and aroma properties of legumes and legume-derived products using fermentation and/or enzymatic treatments. Special attention is paid to the utilization of microorganisms capable of cyclodextrin (CD) production.
Detail
Prediction of sorghum oil content using near-infrared hyperspectral imaging
High Performance Polymers ( IF 1.73 ) Pub Date: 2023-02-24 , DOI: 10.1002/cche.10656
Aside from being a staple crop, sorghum is now being used as a gluten-free food, an animal feed ingredient, and a biofuel source. This growing demand for sorghum has increased interest in grain quality and utilization. This study explored near-infrared hyperspectral imaging (NIR HSI) as a nondestructive and rapid method to predict the oil content of sorghum grains.
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Do kafirin bioplastic materials have unique functional characteristics?
High Performance Polymers ( IF 1.73 ) Pub Date: 2023-01-29 , DOI: 10.1002/cche.10648
There is considerable interest in kafirin, sorghum prolamin, as a bioplastic material because it apparently produces bioplastics with superior functional properties. This review evaluates the evidence, focussing on research directly comparing the properties of kafirin bioplastics (films and elastomers) with those from zein and gluten.
Detail
Effects of bran pigmentation and parboiling on rheological properties of waxy rice in neutral and acidic environments
High Performance Polymers ( IF 1.73 ) Pub Date: 2023-05-03 , DOI: 10.1002/cche.10678
Pigmented rice is a good source of polyphenols that can interact with proteins to affect starch rheological properties. Parboiling influences rice functional properties via starch gelatinization and protein denaturation, but its effects on polyphenol/protein/starch interactions are unknown. This study investigated the rheological properties of pigmented (HB-1) and nonpigmented (Neches) waxy rice in neutral (water) and acidic (0.1 N HCl) environments as affected by soaking at room temperature or 5°C below onset gelatinization temperature (To) and steaming.
Detail
Bioaccessibility of ferulic acid in hulless barley varieties at stages of simulated in vitro digestion
High Performance Polymers ( IF 1.73 ) Pub Date: 2023-04-20 , DOI: 10.1002/cche.10673
Ferulic acid has antioxidant, anti-inflammatory, and antimicrobial activity. Ferulic acid in barley is present in esterified form in the bran layer, however, only the free form is bioaccessible in the upper gastrointestinal tract. The objectives of this study were to investigate the bioaccessibility of ferulic acid at four stages of simulated gastrointestinal digestion of two barley varieties to determine when ferulic acid is released and investigate factors which may affect the release of ferulic acid including digestive enzymes and pH.
Detail
Processing black rice grains to obtain flour: Influence of pretreatments on mass transfer, in vitro digestibility, and technological properties
High Performance Polymers ( IF 1.73 ) Pub Date: 2023-07-11 , DOI: 10.1002/cche.10698
The objective of this work was to evaluate the processing of black rice grains to obtain flour and to verify the influence of pretreatments on mass transfer, in vitro digestibility, and technological properties. The grains were submitted to heat moisture treatment (HMT) with a final humidity of 30% at 110°C for 2 h, black rice pretreatment with ethanol (BRE) in the proportion 1:1 (wt/wt) for 5 min/25°C, and high hydrostatic pressure (HHP) under conditions of 200 MPa for 10 min/25°C. Then, the grains were dried at 60°C at an air velocity of 1.5 m/s and ground in an electric multigrain grinder. Was analyzed the mass transfer, in vitro digestion, water, oil, and milk retention capacity, total phenolic compounds (TPC), total anthocyanins (TA), antioxidant activities by (2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonic) acid, 2,2-diphenyl-1-picrylhydrazyl, ferric-reducing antioxidant power, and oxygen radical absorbance capacity Surface appearance by scanning electron microscopy, and thermal analysis by differential scanning calorimetry was carried out.
Detail
Effect of potato pulp on the staling and nutritional properties of wheat steamed bread
High Performance Polymers ( IF 1.73 ) Pub Date: 2023-03-13 , DOI: 10.1002/cche.10663
Potato has high nutritional value because of its carbohydrate, protein, dietary fiber, and antioxidant. Wheat flour replaced by potato pulp (PP) can be an effective way to improve nutritive values of steamed bread and promote potato consumption. The objective of the study was to investigate the influences of PP on the staling and nutritional properties of steamed bread.
Detail
Effect of bread processing conditions on the zearalenone content of contaminated wheat flour
High Performance Polymers ( IF 1.73 ) Pub Date: 2023-01-31 , DOI: 10.1002/cche.10651
Zearalenon (ZEA) is a nonsteroidal estrogenic mycotoxin that causes reproductive and sexual problems. In the present study, the effect of bread-making on the ZEA content of samples was investigated. The wheat flour was contaminated with standard ZEA solution. The dough was proofed at 30, 60, and 90 min and baked at 150, 185, and 220°C. The ZEA content in samples was extracted and determined by HPLC.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 POLYMER SCIENCE 高分子科学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.80 38 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/hppj